3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
CAS No.: 1308384-30-6
Cat. No.: VC2934461
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one - 1308384-30-6](/images/structure/VC2934461.png)
Specification
CAS No. | 1308384-30-6 |
---|---|
Molecular Formula | C9H16N2O2 |
Molecular Weight | 184.24 g/mol |
IUPAC Name | 3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Standard InChI | InChI=1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3 |
Standard InChI Key | JRXNPMMTBWQQMF-UHFFFAOYSA-N |
SMILES | CN1CC2(CCCNCC2)OC1=O |
Canonical SMILES | CN1CC2(CCCNCC2)OC1=O |
Introduction
Chemical Structure and Identification
Structural Characteristics
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one possesses a spirocyclic structure containing a 5-membered oxazolone ring fused to a 7-membered piperidine ring through a spiro carbon atom. The molecule contains two nitrogen atoms - one within the oxazolone ring (N-3 position) bearing a methyl substituent, and another in the piperidine ring (N-8 position). The carbonyl group at the C-2 position of the oxazolone ring contributes to the compound's reactivity profile and hydrogen-bonding capabilities .
The heterocyclic nature of this compound, particularly its spiro arrangement, creates a three-dimensional structure with well-defined spatial orientation. This structural configuration is particularly valuable in medicinal chemistry applications where precise molecular recognition is essential for biological activity.
Chemical Identifiers and Properties
The compound can be identified through various systematic chemical identifiers as presented in Table 1:
Identifier | Value |
---|---|
IUPAC Name | 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
CAS Number | 1308384-30-6 |
Molecular Formula | C₉H₁₆N₂O₂ |
Molecular Weight | 184.24 g/mol |
InChI | 1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3 |
InChI Key | JRXNPMMTBWQQMF-UHFFFAOYSA-N |
Table 1: Chemical identifiers of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
The physical properties of the compound include its solid physical form at room temperature, with a relatively moderate molecular weight that generally favors good absorption characteristics in biological systems . The commercial samples typically have a purity of 90% or higher, making them suitable for research and development applications .
Synthesis and Chemical Reactivity
Reactivity Profile
Based on its structural features, 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one likely exhibits the following reactivity patterns:
-
The carbonyl group at the C-2 position may undergo typical reactions of amides, including nucleophilic addition.
-
The tertiary amine (N-3) bearing the methyl group has limited reactivity due to steric constraints.
-
The secondary amine (N-8) in the piperidine ring provides a reactive site for functionalization through N-alkylation, N-acylation, or other transformations.
-
The spiro carbon center creates a conformationally rigid system that may influence the reactivity of adjacent functional groups.
These reactivity patterns make the compound versatile for further derivatization in medicinal chemistry and chemical biology applications.
Parameter | Recommendation |
---|---|
Storage Temperature | Room temperature (RT) |
Shipping Conditions | Room temperature |
Special Precautions | Standard laboratory safety measures |
Intended Use | Research purposes only; not for human use |
Table 2: Storage and handling recommendations for 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
The compound should be stored according to standard laboratory practices for organic compounds, in a tightly sealed container protected from moisture and light. Appropriate personal protective equipment should be used when handling the compound, including gloves, eye protection, and laboratory coats.
Applications in Chemical Research
Role in Medicinal Chemistry
Spirocyclic compounds like 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one are valuable scaffolds in medicinal chemistry due to their three-dimensional structures, which can provide unique binding interactions with biological targets. The presence of multiple heteroatoms (oxygen and nitrogen) offers hydrogen bonding capabilities that can enhance target selectivity and binding affinity.
The compound may serve as:
-
A building block for constructing more complex bioactive molecules
-
A pharmacophore that interacts with specific biological targets
-
A scaffold for the development of focused compound libraries
Structural Derivatives
The basic structure of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can be elaborated to create more complex derivatives with enhanced properties or specific functionalities. One such example is 8-(1,3-benzothiazole-6-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, where the N-8 position is functionalized with a benzothiazole moiety through a carbonyl linkage . Such modifications can dramatically alter the physicochemical and biological properties of the core scaffold.
Structure-Activity Relationships
Key Structural Features
The structure-activity relationships (SAR) for 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one and its derivatives are likely influenced by several key structural elements:
-
The spiro junction, which creates a rigid three-dimensional framework
-
The N-methyl group at position 3, which affects the electronic properties and hydrogen bonding capabilities
-
The carbonyl functionality, which serves as a hydrogen bond acceptor
-
The secondary amine at position 8, which provides a site for further functionalization and can act as a hydrogen bond donor
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be suitable methods for analyzing the purity and identity of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. The expected mass spectrum would show a molecular ion peak at m/z 185 ([M+H]⁺) corresponding to the protonated molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume